molecular formula C11H12N4O B5439088 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide

Cat. No. B5439088
M. Wt: 216.24 g/mol
InChI Key: OISKVFTXSWQFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-10 is a pyrazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB). These enzymes and proteins play a key role in the development and progression of various diseases, and inhibiting their activity can have a therapeutic effect.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been found to protect neurons from oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of this compound derivatives that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins.

Synthesis Methods

The synthesis of 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2-cyanopyridine with methyl hydrazine to form 2-methyl-6-cyanopyridine. This compound is then reacted with ethyl acetoacetate to form 2-methyl-6-(1-oxoethyl)pyridine. The final step involves the reaction of this compound with hydrazine hydrate to form this compound.

Scientific Research Applications

1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been found to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-4-3-5-10(13-8)14-11(16)9-6-7-12-15(9)2/h3-7H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISKVFTXSWQFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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